Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate
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Overview
Description
Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate is a chemical compound with the molecular formula C9H5Cl2N4NaO3S and a molecular weight of 343.12 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate typically involves a nucleophilic substitution reaction. One common method includes reacting 4,6-dichloro-1,3,5-triazine with sodium benzenesulfonate under controlled conditions . The reaction is usually carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base, at temperatures ranging from 70 to 80°C .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes, where the reaction conditions are optimized for large-scale synthesis. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atoms on the triazine ring are replaced by nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate and solvents like dioxane/water are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired reaction.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups depending on the nucleophiles used .
Scientific Research Applications
Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate involves its interaction with microbial DNA gyrase, inhibiting bacterial DNA replication . This inhibition leads to the death of bacterial cells, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-dichloro-1,3,5-triazin-2-yl)amino-benzoic acid
- 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
Sodium 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonate is unique due to its high antimicrobial activity and its ability to be used in various industrial applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H5Cl2N4NaO3S |
---|---|
Molecular Weight |
343.12 g/mol |
IUPAC Name |
sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C9H6Cl2N4O3S.Na/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(5)19(16,17)18;/h1-4H,(H,16,17,18)(H,12,13,14,15);/q;+1/p-1 |
InChI Key |
SRZREJLDZAKLCX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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